molecular formula C19H21N3O3 B3143195 N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide CAS No. 518993-90-3

N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide

Cat. No.: B3143195
CAS No.: 518993-90-3
M. Wt: 339.4 g/mol
InChI Key: WUUIZKCMLSKLJM-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide is a compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzodioxole ring, a benzyl group, and a piperazine moiety, which contribute to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide is not well established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide is unique due to its specific combination of a benzodioxole ring, benzyl group, and piperazine moiety. This unique structure contributes to its selective toxicity towards glucose-starved tumor cells and its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-benzylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(20-16-6-7-17-18(12-16)25-14-24-17)22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUIZKCMLSKLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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